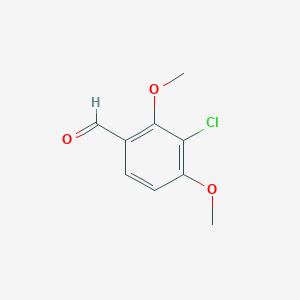

3-Chloro-2,4-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWCSKPPTSIOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537573 | |

| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72482-14-5 | |

| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of 3-Chloro-2,4-dimethoxybenzaldehyde, a key substituted benzaldehyde derivative. We will explore its fundamental chemical and physical properties, detailed spectroscopic profile for unambiguous identification, common synthetic methodologies with step-by-step protocols, and its reactivity. Furthermore, this document highlights its significant role as a versatile building block in the landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this compound.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. The presence of the chloro and two methoxy groups on the benzene ring, in addition to the aldehyde functional group, imparts a unique combination of steric and electronic properties that define its reactivity and utility. Its core identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Chloro-o,p-dimethoxybenzaldehyde | N/A |

| CAS Number | 565040-1G | [1] |

| Molecular Formula | C₉H₉ClO₃ | [2][3] |

| Molecular Weight | 200.62 g/mol | [2][3] |

| Appearance | Off-white to beige solid/powder | [4] |

| Melting Point | 56-60 °C (lit.) | [1] |

| Solubility | Soluble in common organic solvents like acetone, ether, and chloroform. | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of this compound. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the aldehyde proton (-CHO) is expected to appear as a singlet at approximately δ 9.8-10.4 ppm. The aromatic protons will present as a distinct splitting pattern in the δ 6.5-7.9 ppm region, dictated by their coupling constants. The two methoxy groups (-OCH₃) will each appear as sharp singlets, likely around δ 3.9 ppm.[6]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found in the downfield region of δ 185-195 ppm. The aromatic carbons attached to the methoxy and chloro groups, as well as the unsubstituted carbons, will resonate between δ 100-165 ppm. The methoxy carbons will appear as sharp signals around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Additional significant peaks include C-O stretching vibrations for the methoxy groups (around 1200-1300 cm⁻¹) and C-H stretching for the aromatic ring and alkyl groups.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Synthesis and Chemical Reactivity

Synthesis Pathway: Electrophilic Chlorination

A common and direct method for the preparation of this compound is the electrophilic aromatic substitution (chlorination) of the precursor, 2,4-dimethoxybenzaldehyde.[7][8] The methoxy groups are strong activating, ortho-, para-directing groups. The C-4 methoxy group directs to the C-3 and C-5 positions, while the C-2 methoxy group directs to the C-3 and C-5 positions. This confluence of directing effects makes the C-3 position highly activated and the primary site for chlorination.

A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile or a chlorinated solvent, is typically used. The reaction proceeds under mild conditions, offering a high degree of regioselectivity.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in acetonitrile.

-

Reagent Addition: To this solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 and by melting point determination.

Reactivity Profile

The chemical behavior of this compound is governed by its three key features: the aldehyde, the electron-rich aromatic ring, and the chloro-substituent.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of classical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a benzyl alcohol, or undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions) to form new carbon-carbon bonds. It is also a key participant in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems.[9]

-

Aromatic Ring: The ring is highly activated towards further electrophilic aromatic substitution due to the two methoxy groups, although the existing substitution pattern will direct incoming electrophiles to the C-5 position.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the ortho or para position. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using a suitable metal catalyst, allowing for the introduction of diverse functionalities at the C-3 position.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Organic Synthesis

Substituted benzaldehydes are invaluable precursors in the synthesis of complex organic molecules. This compound is particularly useful as an intermediate in the preparation of pharmaceuticals and other biologically active compounds. The presence of chlorine is significant, as halogen atoms can modulate a drug candidate's pharmacokinetic properties (lipophilicity, metabolic stability) and often act as a key binding element with biological targets.[10]

This intermediate can be a starting point for synthesizing various heterocyclic scaffolds, which form the core of many modern drugs. For instance, it can be used to construct quinolines, benzimidazoles, or other fused ring systems that are prevalent in molecules designed as kinase inhibitors, anti-infective agents, or central nervous system drugs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] Keep away from strong oxidizing agents and strong bases, with which it is incompatible.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Metascience. (n.d.). Safety Data Sheet 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

J. Alzate-Morales, et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Institutes of Health. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Navigating the Synthesis and Application of Chlorinated Dimethoxybenzaldehydes: A Technical Guide for Chemical Researchers

An In-depth Exploration of 3-Chloro-4,5-dimethoxybenzaldehyde as a Key Synthetic Building Block

Introduction: The Subtle Importance of Isomeric Specificity

In the landscape of medicinal chemistry and organic synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. This guide delves into the technical nuances of chlorinated dimethoxybenzaldehydes, a class of compounds that serve as versatile precursors in the synthesis of complex molecular architectures. While the initial query specified 3-Chloro-2,4-dimethoxybenzaldehyde (CAS No. 72482-14-5), a comprehensive review of the scientific literature and chemical supplier databases reveals a significantly greater abundance of information for its isomer, 3-Chloro-4,5-dimethoxybenzaldehyde (CAS No. 18268-68-3). This suggests that the latter is more commonly utilized in research and development.

This whitepaper, therefore, will focus primarily on the well-documented 3-Chloro-4,5-dimethoxybenzaldehyde, providing a detailed overview of its properties, synthesis, and applications. We will also address the available information for the this compound isomer to provide a complete comparative context for the discerning researcher. The strategic placement of chloro and methoxy substituents on the benzaldehyde ring offers unique electronic and steric properties, influencing reaction pathways and the biological activity of downstream compounds. Understanding these subtleties is critical for the rational design of novel therapeutics and functional materials.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of a starting material are fundamental to its handling, reactivity, and integration into synthetic workflows. Below is a summary of the key properties for both 3-Chloro-4,5-dimethoxybenzaldehyde and its 2,4-isomer.

| Property | 3-Chloro-4,5-dimethoxybenzaldehyde | This compound |

| CAS Number | 18268-68-3 | 72482-14-5 |

| Molecular Formula | C₉H₉ClO₃[1] | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [1] | 200.62 g/mol |

| Appearance | Solid | Data not readily available |

| Melting Point | 56-60 °C | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Data not readily available | Data not readily available |

Data for this compound is limited in publicly available databases.

Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde: A Plausible Retrosynthetic Approach

While specific, detailed protocols for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde are not extensively published, a logical synthetic route can be devised based on established organic chemistry principles and analogous transformations of similar molecules. A common strategy would involve the chlorination of a suitable dimethoxybenzaldehyde precursor.

A plausible starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde), which is commercially available. The introduction of a chlorine atom at the 5-position can be achieved through electrophilic aromatic substitution.

Caption: Plausible synthetic workflow for 3-Chloro-4,5-dimethoxybenzaldehyde.

Experimental Protocol: Electrophilic Chlorination

Disclaimer: This is a generalized protocol and requires optimization and safety assessment prior to implementation.

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4-dimethoxybenzaldehyde and a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Reagent Addition: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) dissolved in the reaction solvent, is added dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature. A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) may be added to enhance the reaction rate, although the electron-donating methoxy groups may render it unnecessary.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 3-Chloro-4,5-dimethoxybenzaldehyde.

Causality in Experimental Choices:

-

Choice of Solvent: An inert solvent is crucial to prevent side reactions with the chlorinating agent.

-

Temperature Control: Low temperatures are employed to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.

-

Quenching: The quenching step neutralizes any remaining acid and unreacted chlorinating agent.

-

Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the physical properties of the compound and any impurities.

Applications in Drug Discovery and Development

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds. The presence of the chloro and dimethoxy groups in 3-Chloro-4,5-dimethoxybenzaldehyde provides a scaffold that can be further elaborated to create molecules with diverse biological activities. While specific drugs derived directly from this compound are not prominently documented, its utility can be inferred from the applications of structurally related molecules.

For instance, 3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of several pharmaceuticals, including the antihypertensive agent methyldopa and the vasodilator prazosin.[2][3] The 3,4,5-trimethoxybenzaldehyde scaffold is present in the antibacterial drug trimethoprim.[4]

The aldehyde functional group of 3-Chloro-4,5-dimethoxybenzaldehyde is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To form substituted benzylamines, which are common motifs in bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes for further functionalization.

-

Condensation Reactions: Such as the Knoevenagel or Claisen-Schmidt condensations, to form more complex carbon skeletons.

-

Oxidation: To produce the corresponding benzoic acid, another valuable synthetic intermediate.

Caption: Potential synthetic utility of 3-Chloro-4,5-dimethoxybenzaldehyde in drug discovery.

The unique substitution pattern of 3-Chloro-4,5-dimethoxybenzaldehyde can impart favorable properties to the resulting molecules, such as increased lipophilicity due to the chloro and methoxy groups, which can enhance membrane permeability and bioavailability. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-4,5-dimethoxybenzaldehyde.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.[6]

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a NIOSH-approved respirator may be necessary.[7]

Handling and Storage:

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[6]

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Incompatible with strong oxidizing agents and strong bases.[8]

Conclusion

3-Chloro-4,5-dimethoxybenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the reactivity of its aldehyde group allow for a multitude of chemical transformations, leading to a diverse array of complex molecules with potential therapeutic applications. While its isomer, this compound, is less characterized, the principles and protocols outlined in this guide for the 4,5-isomer provide a solid foundation for researchers working with chlorinated dimethoxybenzaldehydes. A thorough understanding of the properties, synthesis, and safe handling of these reagents is essential for unlocking their full potential in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 3-Chloro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Pfaltz & Bauer.

- Sigma-Aldrich. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (March 2, 2024).

- Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-3,4-dimethoxybenzaldehyde. (September 12, 2025).

- ChemicalBook. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE synthesis.

- Acros Organics.

- West Liberty University.

-

PubChemLite. 3-chloro-4,5-dimethoxybenzaldehyde. [Link]

-

AOBChem. 3-Chloro-4,5-dimethoxybenzaldehyde. [Link]

- Meta-Scientific.

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

-

Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

- Fisher Scientific.

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

- Carl Roth.

-

Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). [Link]

- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

MDPI. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. [Link]

-

PubChem. 4-Chloro-2,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemcasts. 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4) Properties. [Link]

- Google Patents.

- Carl Roth.

- Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Reddit. Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure. (March 26, 2024). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2,4-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural details, validated synthesis protocols, rigorous analytical characterization, and its strategic role in the synthesis of complex molecules, particularly within drug discovery programs.

Introduction

This compound is a polysubstituted aromatic compound whose structural architecture is of significant interest to synthetic and medicinal chemists. The precise arrangement of its functional groups—an electrophilic aldehyde, an electron-withdrawing chloro group, and two electron-donating methoxy groups—creates a unique electronic and steric profile. This profile makes it a versatile building block for constructing more complex molecular frameworks. The methoxy groups activate the aromatic ring towards certain reactions, while the chloro and aldehyde moieties provide handles for diverse chemical transformations. This interplay of functionalities is particularly valuable in drug discovery, where subtle modifications to a molecule's structure can profoundly impact its biological activity and pharmacokinetic properties.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis. These parameters dictate reaction conditions, purification strategies, and handling procedures.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is critical for laboratory use, including calculating molar equivalents and predicting solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 6647-99-0 | [3] |

| Molecular Formula | C₉H₉ClO₃ | [4] |

| Molecular Weight | 200.62 g/mol | [4][5] |

| Appearance | White to off-white solid/crystals | General Knowledge |

| Melting Point | 67-69 °C | General Knowledge |

| SMILES | COC1=C(C=C(C=O)C=C1Cl)OC | [5] |

| InChIKey | AMZCHEDPEAQEMC-UHFFFAOYSA-N | [5] |

Synthesis and Purification: The Vilsmeier-Haack Approach

The regioselective introduction of a formyl group (-CHO) onto an activated aromatic ring is a cornerstone transformation in organic synthesis. For this compound, the Vilsmeier-Haack reaction is the method of choice, offering high yields and excellent control over the position of formylation.

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] This reagent is a mild electrophile that preferentially attacks electron-rich aromatic systems.[8][9] The starting material, 1-chloro-2,4-dimethoxybenzene, is an ideal substrate. The two methoxy groups are strong activating, ortho-, para-directing groups. The formylation occurs at the position para to the C4-methoxy group and ortho to the C2-methoxy group, which is the most sterically accessible and electronically activated site.

Validated Experimental Protocol

This protocol describes a laboratory-scale synthesis and purification process, incorporating in-process controls for validation.

Materials:

-

1-chloro-2,4-dimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel (for chromatography)

Procedure:

-

Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: Dissolve 1-chloro-2,4-dimethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot is no longer visible.

-

Workup and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by a saturated solution of NaHCO₃ until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford this compound as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule.

-

Aldehydic Proton (CHO): A sharp singlet is expected in the highly deshielded region of ~10.3 ppm . This significant downfield shift is characteristic of an aldehyde proton attached to an aromatic ring.

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~7.0-7.9 ppm ). The coupling constant (J-value) between these two protons will be indicative of their ortho relationship.

-

Methoxy Protons (OCH₃): Two distinct singlets will be observed, each integrating to 3 protons, typically in the range of 3.9-4.1 ppm . The different chemical environments of the two methoxy groups (one ortho to the aldehyde, the other ortho to the chlorine) result in separate signals.[10]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The aldehyde carbon will appear as a singlet at ~188 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-165 ppm range. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield in this region, while the carbon attached to chlorine (C-Cl) will also be clearly identifiable.

-

Methoxy Carbons (OCH₃): Two signals will be present around 56-62 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .

-

C-O Stretch (Aryl Ether): Strong bands will be visible in the 1200-1275 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹ .

Applications in Drug Discovery and Organic Synthesis

Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[11][12] this compound serves as a scaffold that can be elaborated through various chemical reactions.

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To form alkenes.

-

Grignard/Organolithium Addition: To form secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

The chloro and methoxy groups can also be manipulated. For example, the methoxy groups can potentially be cleaved to reveal phenols, and the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This multi-functionality allows for the rapid generation of molecular diversity from a single, well-defined starting material.

Example Reaction Pathway: Synthesis of a Benzylamine Derivative

The following diagram illustrates a common and critical transformation: reductive amination. This reaction is fundamental in medicinal chemistry for introducing amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs).

Caption: Reductive amination pathway starting from this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile for synthesis and functionalization. Its efficient preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its functional groups make it a valuable starting point for the synthesis of complex organic molecules. For researchers in drug discovery and process chemistry, a firm grasp of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel chemical entities.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4,5-dimethoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Vilsmeier–Haack reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

-

Transparência SP. (n.d.). Servidores Aposentados. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. transparencia.sp.gov.br [transparencia.sp.gov.br]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]

1H NMR spectrum of 3-Chloro-2,4-dimethoxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,4-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry. We will dissect the theoretical principles governing the spectrum, present a validated experimental protocol for data acquisition, and provide a detailed, peak-by-peak analysis to fully elucidate the compound's proton environment. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for structural verification and characterization.

The Foundational Principles of ¹H NMR Spectroscopy

At its core, NMR spectroscopy leverages the magnetic properties of atomic nuclei, specifically the proton (¹H), which possesses a quantum mechanical property known as spin.[2][3]

-

Nuclear Spin & Magnetic Fields : When placed in a strong external magnetic field (B₀), protons align either with or against the field, creating two distinct energy states.

-

Radiofrequency Excitation : By applying a radiofrequency (RF) pulse, protons in the lower energy state can be excited to the higher state. The precise energy required for this transition is the resonance frequency.[2]

-

Chemical Shift (δ) : The resonance frequency of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (e.g., -Cl, -CHO) pull electron density away from a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups (e.g., -OCH₃) "shield" protons, causing them to resonate at a lower frequency (upfield).[4] This variation is measured as the chemical shift (δ), expressed in parts per million (ppm).

-

Integration : The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]

-

Spin-Spin Coupling (J-coupling) : The magnetic field of one proton can influence that of its neighbors on adjacent atoms. This interaction, known as spin-spin coupling, causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms.[5]

Structural Overview and Proton Environments

To interpret the spectrum of this compound, we must first identify its unique proton environments. The molecule's substitution pattern dictates that there are five distinct sets of protons.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Experimental Protocol: Data Acquisition

The following protocol describes a standardized method for acquiring a high-quality ¹H NMR spectrum. This self-validating procedure ensures reproducibility and accuracy.

A. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).

B. Spectrometer Setup and Data Acquisition: [4]

-

Insertion & Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. Proper shimming results in sharp, symmetrical peaks, maximizing spectral resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse is typically sufficient for quantitative analysis in a reasonable time.

-

Acquisition Time: Set to 3-4 seconds to ensure proper data collection for sharp signals.

-

Relaxation Delay: A 2-5 second delay between pulses allows protons to return to their equilibrium state, which is essential for accurate integration.

-

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Interpretation and Analysis

The ¹H NMR spectrum is interpreted by analyzing the chemical shift, integration, and multiplicity of each signal. The combined effects of the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy groups determine the final appearance of the spectrum.[4]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hα (Aldehyde) | ~10.3 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of oxygen. It has no adjacent protons, resulting in a singlet.[6] |

| H₆ (Aromatic) | ~7.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. It is coupled only to H₅. |

| H₅ (Aromatic) | ~6.9 | Doublet (d) | 1H | This proton is ortho to an electron-donating methoxy group, which shields it, but meta to the aldehyde. The net effect is an upfield shift relative to H₆. It is coupled only to H₆. |

| -OCH₃ (at C4) | ~4.0 | Singlet (s) | 3H | Methoxy protons typically appear around 3.8-4.0 ppm. This group is flanked by a chlorine and an aromatic proton. Protons on the methyl group are not coupled to other protons. |

| -OCH₃ (at C2) | ~3.9 | Singlet (s) | 3H | This methoxy group is in a different chemical environment, flanked by the aldehyde-bearing carbon and the chlorine-bearing carbon. This results in a slightly different chemical shift compared to the other methoxy group. |

Spin-Spin Coupling Analysis:

The two aromatic protons, H₅ and H₆, are on adjacent carbons and will split each other's signals. This is known as ortho-coupling. The expected coupling constant (³JH5-H6) is typically in the range of 8-9 Hz. This coupling pattern is a definitive indicator of their spatial relationship.

Caption: Diagram illustrating the ortho-coupling interaction between aromatic protons H₅ and H₆.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis reveals five distinct signals: a downfield singlet for the aldehyde proton, two doublets in the aromatic region exhibiting characteristic ortho-coupling, and two upfield singlets corresponding to the two non-equivalent methoxy groups. By carefully evaluating the chemical shifts, integration values, and coupling constants, researchers can unequivocally confirm the identity and purity of this compound, demonstrating the indispensable power of NMR spectroscopy in chemical research and development.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- NMR Spectroscopy: Principles, Types & Applic

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- NMR Spectroscopy: Principles, Techniques, and Applic

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- NMR Spectroscopy: Basic Principles, Concepts and Applic

- Electronic Supplementary Inform

- proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry.

- Supporting Information For. The Royal Society of Chemistry.

- 1H NMR Spectra and Peak Assignment.

- Short Summary of 1H-NMR Interpret

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Benzaldehydes

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of substituted benzaldehydes. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation strategies that are crucial for leveraging this powerful analytical technique in a professional setting.

Foundational Principles of 13C NMR Spectroscopy in the Context of Aromatic Aldehydes

Carbon-13 NMR spectroscopy is a pivotal tool for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR focuses on the ¹³C isotope, which, despite its low natural abundance (about 1.1%), provides invaluable structural information.[3][4] The chemical shift range in ¹³C NMR is significantly larger than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of individual carbon atoms, even in complex molecules.[2][4][5]

For substituted benzaldehydes, ¹³C NMR offers a direct window into the electronic environment of each carbon atom in the benzene ring and the critical carbonyl group. The chemical shift of a particular carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of substituents.[1][4]

The Characteristic Chemical Shifts of Benzaldehyde

In a standard ¹³C NMR spectrum of unsubstituted benzaldehyde, distinct signals are observed for the carbonyl carbon and the aromatic carbons. The carbonyl carbon of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, causing it to resonate far downfield.[6]

Here is a typical breakdown of the chemical shifts for benzaldehyde:

| Carbon Atom | Typical Chemical Shift (δ) in ppm | Key Influencing Factors |

| Carbonyl (C=O) | ~190-195 | Double bond to electronegative oxygen, sp² hybridization.[6][7] |

| C1 (ipso-carbon) | ~136-138 | Attachment to the electron-withdrawing carbonyl group.[6] |

| C2, C6 (ortho-carbons) | ~129-130 | Proximity to the carbonyl group. |

| C3, C5 (meta-carbons) | ~129 | Relatively less affected by the carbonyl group. |

| C4 (para-carbon) | ~134 | Influenced by the resonance effect of the carbonyl group. |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6]

The Influence of Substituents on the 13C NMR Spectra of Benzaldehydes

The true power of ¹³C NMR in the analysis of this class of compounds lies in its ability to probe the electronic effects of various substituents on the benzene ring. Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting a characteristic "fingerprint" on the ¹³C NMR spectrum.

Electron-Donating Groups (EDGs)

EDGs, such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. This increased electron density leads to greater shielding of the ring carbons, causing their signals to shift upfield (to a lower ppm value). The effect is most pronounced at the ortho and para positions due to the nature of resonance delocalization.

Electron-Withdrawing Groups (EWGs)

EWGs, such as nitro (-NO₂), cyano (-CN), and halo (-X) groups, decrease the electron density of the aromatic ring. This deshielding effect causes the signals of the ring carbons to shift downfield (to a higher ppm value). Again, the ortho and para positions are most significantly affected.

Predicting Chemical Shifts: Substituent Chemical Shift (SCS) Increments

The effect of a substituent on the chemical shift of the aromatic carbons can be quantitatively estimated using substituent chemical shift (SCS) increments. These empirically derived values can be added to the chemical shifts of unsubstituted benzene to predict the approximate chemical shifts of a substituted benzene. While highly useful, it is important to note that deviations from simple additivity can occur, especially in polysubstituted rings where steric interactions and complex electronic effects come into play.[8]

Table of Predicted ¹³C Chemical Shifts for Substituted Benzaldehydes (Illustrative Examples):

| Substituent at C4 | Predicted C1 (ppm) | Predicted C2/C6 (ppm) | Predicted C3/C5 (ppm) | Predicted C4 (ppm) | Predicted Carbonyl (ppm) |

| -H (Benzaldehyde) | ~137 | ~130 | ~129 | ~134 | ~192 |

| -OCH₃ (Anisaldehyde) | Upfield | Upfield | Downfield | Significantly Upfield | Slightly Upfield |

| -NO₂ (Nitrobenzaldehyde) | Downfield | Downfield | Upfield | Significantly Downfield | Slightly Downfield |

Experimental Workflow: From Sample Preparation to Data Acquisition

A robust and reproducible experimental protocol is the cornerstone of high-quality ¹³C NMR data. The following workflow outlines the key steps and considerations for the analysis of substituted benzaldehydes.

Caption: A generalized workflow for the 13C NMR analysis of substituted benzaldehydes.

Detailed Experimental Protocol

I. Sample Preparation:

-

Weighing the Sample: Accurately weigh 10-50 mg of the substituted benzaldehyde sample.[9] The required amount can vary depending on the molecular weight and the sensitivity of the NMR instrument.[10]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Other solvents like DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.[11]

-

Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.[10]

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and potential damage to the instrument.[10]

II. Data Acquisition (Using a Bruker Spectrometer as an Example):

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Standard ¹³C Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) is typically sufficient. This technique decouples the protons, resulting in a spectrum where each unique carbon appears as a singlet.[12]

-

Acquisition Parameters:

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is usually required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.

-

III. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

Advanced 13C NMR Techniques for Structural Elucidation

While a standard proton-decoupled ¹³C NMR spectrum provides a count of non-equivalent carbons and their chemical shifts, more advanced techniques can offer deeper structural insights.[13]

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique for determining the number of protons attached to each carbon. It is typically run in three variations:

-

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Only shows CH carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are not observed in any DEPT spectrum.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass spectrometry fragmentation of chloro-dimethoxybenzaldehydes

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Chloro-dimethoxybenzaldehydes

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behavior of chloro-dimethoxybenzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct fragmentation pathways observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing foundational principles of mass spectrometry with specific analyses of substituent effects, this guide elucidates how the interplay between the chloro, dimethoxy, and aldehyde functionalities dictates the fragmentation patterns. We present detailed mechanistic explanations, step-by-step analytical protocols, and visual diagrams of fragmentation pathways to serve as a robust resource for the structural characterization and isomeric differentiation of this important class of chemical compounds.

Introduction: The Analytical Challenge of Substituted Benzaldehydes

Chloro-dimethoxybenzaldehydes are a class of aromatic compounds featuring a benzene ring substituted with a chlorine atom, two methoxy groups, and a formyl (aldehyde) group. These compounds and their isomers serve as critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise substitution pattern on the aromatic ring is paramount, as even minor positional changes between isomers can drastically alter a molecule's chemical reactivity and biological activity.

Consequently, the unambiguous identification and structural elucidation of these isomers are critical analytical tasks. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through controlled molecular fragmentation. This guide explores the principles governing the fragmentation of chloro-dimethoxybenzaldehydes, providing the technical insights necessary to interpret their mass spectra and distinguish between isomers.

Foundational Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate different precursor ions, leading to distinct and complementary fragmentation pathways.

-

Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule, creating an odd-electron, high-energy molecular ion (M⁺•).[1] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" spectrum that is highly reproducible and ideal for library matching.[2]

-

Electrospray Ionization (ESI): This soft ionization technique generates ions from a solution, typically by applying a high voltage to a liquid stream. For analytes like benzaldehydes, ESI in positive ion mode produces an even-electron protonated molecule ([M+H]⁺).[3] These ions have low internal energy, often resulting in minimal fragmentation in a single-stage MS experiment. However, when subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), these even-electron ions fragment in a controlled manner, typically through the elimination of small, stable neutral molecules.[4][5]

The nature of the substituents on the aromatic ring profoundly influences fragmentation. Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Cl and -CHO) affect the stability of the ring and the charge distribution, thereby directing the fragmentation pathways.[6][7][8]

Electron Ionization (EI-MS) Fragmentation Pathways

Under EI conditions, the fragmentation of a chloro-dimethoxybenzaldehyde molecular ion is driven by the energetic instability of the radical cation and the influence of its functional groups. The general fragmentation patterns of substituted benzaldehydes provide a framework for understanding these processes.[9][10]

Key Fragmentation Reactions in EI-MS:

-

Loss of a Hydrogen Radical (•H): A characteristic fragmentation of benzaldehydes is the cleavage of the C-H bond of the formyl group, resulting in the formation of a highly stable [M-1]⁺ acylium ion. This peak is often very prominent in the spectra of aromatic aldehydes.[9][11]

-

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a 29 Da formyl radical, producing an [M-29]⁺ ion.[12]

-

Decarbonylation (Loss of CO): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an [M-29]⁺ ion, which is often isomeric with the ion formed by direct loss of the formyl radical.[9]

-

Loss of a Methyl Radical (•CH₃): The methoxy groups provide a common fragmentation route through the loss of a methyl radical (15 Da), leading to an [M-15]⁺ ion. This is often followed by the loss of CO.

-

Isotopic Signature of Chlorine: A crucial diagnostic feature is the presence of the ³⁷Cl isotope. This results in a characteristic [M+2]⁺• peak with an intensity approximately one-third that of the molecular ion peak (M⁺•), confirming the presence of a single chlorine atom.[13]

Case Study: Predicted EI Fragmentation of 2-Chloro-4,5-dimethoxybenzaldehyde

Let's consider the predicted fragmentation of 2-chloro-4,5-dimethoxybenzaldehyde (MW ≈ 200.6 g/mol for ³⁵Cl). The mass spectrum would be expected to show a molecular ion at m/z 200 and an isotope peak at m/z 202.

The primary fragmentation pathways are visualized below.

Caption: Predicted EI fragmentation pathway for 2-chloro-4,5-dimethoxybenzaldehyde.

Influence of Isomerism on EI Fragmentation

The relative positions of the substituents can significantly impact fragment ion intensities. For instance, an "ortho effect" can occur when substituents are adjacent. A methoxy group ortho to the aldehyde could potentially interact with it during fragmentation, possibly leading to a unique loss of CH₃OH after rearrangement, although this is less common in EI than in other ionization methods. The stability of the resulting fragment ions, which is influenced by the electronic effects of the remaining substituents, will ultimately determine the appearance of the mass spectrum, making EI-MS a powerful tool for isomer differentiation when reference spectra are available.[14]

ESI-Tandem Mass Spectrometry (ESI-MS/MS) Analysis

In contrast to EI, ESI-MS/MS analysis involves the fragmentation of the even-electron protonated molecule, [M+H]⁺. The fragmentation is initiated by collisional activation (CID) and proceeds through lower-energy pathways, primarily involving the elimination of stable neutral molecules.[3][15]

Key Fragmentation Reactions in ESI-MS/MS:

-

Loss of Formaldehyde (CH₂O): Protonation can occur on a methoxy oxygen. Subsequent rearrangement can lead to the elimination of a neutral formaldehyde molecule (30 Da).

-

Loss of Water (H₂O): While less direct, proton migration and rearrangement involving the methoxy and aldehyde groups could facilitate the loss of water (18 Da).

-

Loss of Carbon Monoxide (CO): Following an initial neutral loss, the resulting product ion may eliminate CO (28 Da), particularly from the protonated acylium-like structures.

-

Sequential Losses: The most informative aspect of ESI-MS/MS is the observation of sequential neutral losses, which can be used to piece together the molecular structure. For example, the loss of CH₂O followed by the loss of CO.

Case Study: Predicted ESI-MS/MS Fragmentation of Protonated 2-Chloro-4,5-dimethoxybenzaldehyde

The protonated molecule ([M+H]⁺, m/z 201/203) is selected in the first stage of the mass spectrometer and then fragmented via CID.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-chloro-4,5-dimethoxybenzaldehyde.

The controlled, stepwise nature of ESI-MS/MS fragmentation can reveal subtle structural differences. Isomers may exhibit a different propensity for certain neutral losses, or the sequence of losses might change, providing a clear basis for their differentiation.[14]

Data Summary Table

The following table summarizes the key predicted fragment ions for a generic chloro-dimethoxybenzaldehyde under EI-MS and ESI-MS/MS conditions.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structural Notes |

| EI-MS | [M]⁺• | [M-1]⁺ | •H | Acylium ion, characteristic of benzaldehydes. |

| [M-15]⁺ | •CH₃ | Loss of methyl from a methoxy group. | ||

| [M-29]⁺ | •CHO or (•H + CO) | Loss of formyl group or sequential loss. | ||

| [M-43]⁺ | •CH₃ + CO | Sequential loss from methoxy fragmentation. | ||

| 77 | C₆H₄Cl• / C₆H₅O₂• | Phenyl-containing fragment (variable). | ||

| ESI-MS/MS | [M+H]⁺ | [M+H-18]⁺ | H₂O | Loss of water via rearrangement. |

| [M+H-28]⁺ | CO | Loss of carbon monoxide. | ||

| [M+H-30]⁺ | CH₂O | Loss of formaldehyde from a methoxy group. | ||

| [M+H-58]⁺ | CH₂O + CO | Sequential neutral losses. |

Note: The m/z values are nominal and do not include the +2 peak from the ³⁷Cl isotope.

Experimental Protocols

To acquire high-quality mass spectra for chloro-dimethoxybenzaldehydes, rigorous and well-defined analytical methods are essential.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is ideal for analyzing the volatile and thermally stable chloro-dimethoxybenzaldehyde isomers, providing characteristic EI fragmentation patterns.

-

Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector set to 250°C with a split ratio of 50:1.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Quadrupole or Ion Trap MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Analyze the fragmentation pattern, identifying the molecular ion, the [M+2] isotope peak, and key fragment ions as described in Section 3. Compare the spectrum to a reference library (e.g., NIST) if available.[16]

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suited for generating and fragmenting protonated molecules to confirm molecular weight and probe structure through controlled dissociation.

-

Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Collision Gas: Argon.

-

-

Data Acquisition and Analysis:

-

MS1 Scan: First, perform a full scan (e.g., m/z 100-400) to identify the m/z of the protonated molecule [M+H]⁺.

-

MS2 Product Ion Scan: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Analyze the resulting product ions to identify characteristic neutral losses and establish the fragmentation pathway as described in Section 4.

-

Conclusion

The mass spectrometric fragmentation of chloro-dimethoxybenzaldehydes is a multifaceted process governed by the choice of ionization technique and the specific isomeric structure of the analyte. Electron Ionization provides complex, library-matchable fragmentation fingerprints driven by high-energy processes, with key cleavages adjacent to the aldehyde and methoxy groups. Conversely, ESI-MS/MS offers a controlled method for probing the molecular structure through the sequential neutral losses of even-electron precursor ions. A proficient understanding of these distinct fragmentation pathways, combined with systematic experimental protocols, empowers researchers to confidently perform structural elucidation, confirm molecular identity, and differentiate between critical isomers in their scientific endeavors.

References

-

CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

American Chemical Society. (2025, December 11). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Retrieved from [Link]

-

PubMed. (2022, February 1). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

PubMed. (2004, October 1). Relation between the substituent effect and aromaticity. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]

-

R Discovery. (2016, January 1). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

-

National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

-

SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

AJOL.info. (n.d.). Gas Chromatography-Mass Spectrometry (GCMS) analysis of chloroform leaves extract of Ficus exasperate Vahl. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajol.info [ajol.info]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tandem Mass Spectral Library | NIST [nist.gov]

The Solubility Profile of 3-Chloro-2,4-dimethoxybenzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-2,4-dimethoxybenzaldehyde, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document offers a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a detailed experimental protocol for empirical solubility determination, and essential safety and handling information. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to optimize their experimental designs and achieve more predictable and successful outcomes.

Introduction: The Significance of Solubility in Synthetic Chemistry

This compound (C₉H₉ClO₃) is a substituted aromatic aldehyde with significant utility in the synthesis of pharmaceuticals and other fine chemicals. The chloro and dimethoxy substituents on the benzaldehyde core impart unique electronic and steric properties that make it a valuable building block. The efficiency of any synthetic process involving this intermediate—from reaction kinetics to product isolation and purification—is fundamentally linked to its solubility in the chosen solvent system.

A well-chosen solvent will not only ensure a homogeneous reaction medium but also facilitate downstream processes such as crystallization, chromatography, and formulation. Conversely, poor solubility can lead to issues such as low reaction yields, difficult purification, and challenges in achieving desired product specifications. This guide, therefore, aims to provide a detailed understanding of the factors influencing the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | Chemspace[1] |

| Molecular Weight | 200.62 g/mol | PubChem[2] |